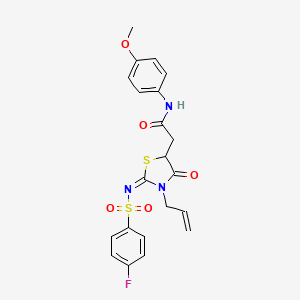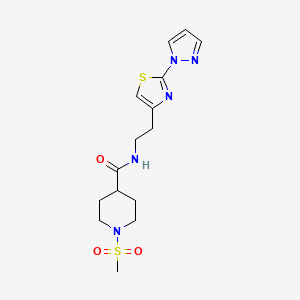
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex molecule that appears to be a derivative of piperidine with various substituents that could potentially contribute to its biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and the synthesis of related compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with piperidine carboxylic acids, which are converted into β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal. Subsequent reactions with N-mono-substituted hydrazines yield the target pyrazole carboxylates . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by conversion into carbohydrazide and oxadiazol-thiol, and finally reacting with substituted bromoacetamides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound would likely be confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry, as indicated in the synthesis and characterization of related compounds . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds suggest that the compound of interest may also undergo reactions typical of piperidine derivatives, such as N-alkylation . The presence of a pyrazole ring and a thiazole moiety could also imply potential for further chemical transformations, such as S-alkylation or reactions with electrophiles at the
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Thiazole-aminopiperidine Hybrids as Mycobacterium tuberculosis Inhibitors : Research on thiazole-aminopiperidine hybrids, specifically ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, has shown promising results in inhibiting Mycobacterium tuberculosis. One compound demonstrated significant activity against all tests, including inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, without cytotoxic effects at certain concentrations (V. U. Jeankumar et al., 2013).
Anticancer Activity
Propanamide Derivatives as Anticancer Agents : A study on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole hybrids synthesized and evaluated for their anticancer potential. Some compounds exhibited low IC50 values, indicating strong anticancer activity compared to doxorubicin, a reference drug. This suggests that these derivatives could be potential anticancer agents, although further in vivo studies are needed to confirm their therapeutic usefulness (A. Rehman et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Glycine Transporter 1 (GlyT1) Inhibitor Identification : The search for GlyT1 inhibitors, which are crucial for modulating glycine levels in the central nervous system, led to the identification of potent compounds with favorable pharmacokinetic profiles. These inhibitors have the potential for therapeutic applications in central nervous system disorders, offering new avenues for treatment strategies (Shuji Yamamoto et al., 2016).
Insecticidal Activity
Novel Insecticidal Activity of 1-Alkyl-3-sulfonyloxypyrazole-4-carboxamide Derivatives : Studies on 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives have revealed high insecticidal activity against specific pests. Modifications to the pyrazole ring and carbamoyl group at the 4-position significantly influenced the level of activity, suggesting that these compounds could serve as potent insecticides for agricultural use (R. Ohno et al., 2010).
properties
IUPAC Name |
1-methylsulfonyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S2/c1-25(22,23)19-9-4-12(5-10-19)14(21)16-7-3-13-11-24-15(18-13)20-8-2-6-17-20/h2,6,8,11-12H,3-5,7,9-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUQSFZCPMREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2538650.png)
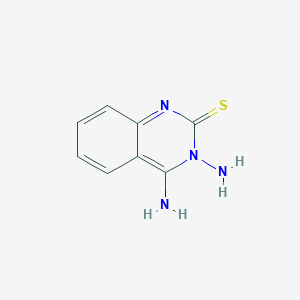
![5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2538652.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2538655.png)


![2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2538659.png)
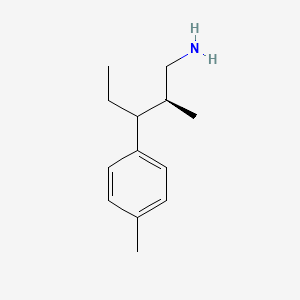

![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)

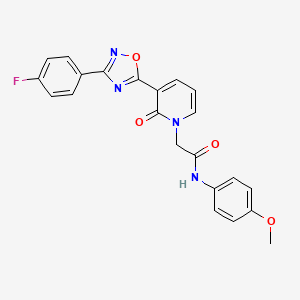
![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)
